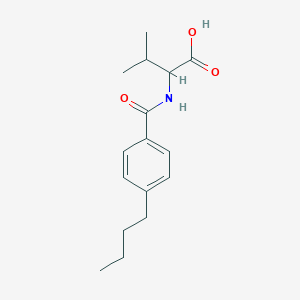![molecular formula C26H30FN3O2 B6051095 N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6051095.png)
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide, also known as FP1, is a small molecule drug that has been developed for scientific research purposes. It is a potent and selective inhibitor of the protein-protein interaction between FKBP51 and the glucocorticoid receptor, which plays a key role in regulating stress responses.
Wirkmechanismus
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide specifically binds to the FKBP51 protein, which is a co-chaperone of the glucocorticoid receptor. By inhibiting the interaction between FKBP51 and the glucocorticoid receptor, N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide enhances the sensitivity of the receptor to glucocorticoid hormones, which are important regulators of the stress response. This results in a decrease in stress-related behaviors and an increase in resilience to stress.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide has been shown to have significant effects on the regulation of the stress response in animal models. It has been found to decrease anxiety-like behavior, increase social interaction, and improve cognitive function. Additionally, N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide is its specificity for the FKBP51-glucocorticoid receptor interaction, which allows for precise modulation of this pathway. Additionally, N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the use of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide in scientific research. One area of interest is the investigation of the role of the FKBP51-glucocorticoid receptor pathway in the development of stress-related disorders and the potential for N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide as a therapeutic agent. Additionally, N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide may be useful in studying the molecular mechanisms of glucocorticoid receptor signaling and the development of new treatments for other diseases such as cancer and autoimmune disorders. Finally, the development of new analogs of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide with improved pharmacokinetic properties and lower cost may further enhance its utility as a research tool.
Synthesemethoden
The synthesis of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification of the final product. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of a coupling reagent and a base to form the peptide bond between the piperidine and indole moieties. The final product is purified by column chromatography to obtain a high purity yield.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide has been developed as a research tool to study the role of the FKBP51-glucocorticoid receptor interaction in stress-related disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been used to investigate the molecular mechanisms of glucocorticoid receptor signaling and the development of new therapeutic strategies for stress-related disorders.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[1-[3-(1H-indol-3-yl)propanoyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O2/c27-23-9-3-1-7-21(23)17-29-25(31)13-11-19-6-5-15-30(18-19)26(32)14-12-20-16-28-24-10-4-2-8-22(20)24/h1-4,7-10,16,19,28H,5-6,11-15,17-18H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVCNBBENCWVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNC3=CC=CC=C32)CCC(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051013.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6051025.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6051029.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B6051044.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B6051072.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B6051074.png)
![(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6051077.png)
![1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B6051083.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6051086.png)
![ethyl 5-(4-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6051100.png)
![1-benzyl-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B6051106.png)
![2-[3-({[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino}carbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6051112.png)
![2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6051117.png)